molecular formula C18H14N4O3S B10877575 2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide

2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No.: B10877575
M. Wt: 366.4 g/mol
InChI Key: NWPWTLDIAUEXNU-UHFFFAOYSA-N
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Description

2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and a sulfanyl-acetamide linkage, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling through a sulfanyl-acetamide linkage.

    Preparation of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling Reaction: The furan and pyrimidine intermediates are then coupled using a thiol reagent to form the sulfanyl linkage. This step typically requires a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan and pyrimidine rings can interact with biological targets, while the sulfanyl-acetamide linkage may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-methyl-acetamide: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide may confer unique properties such as increased lipophilicity, which can affect its solubility and bioavailability. This makes it distinct from its analogs and potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H14N4O3S/c1-11-4-6-12(7-5-11)20-15(23)10-26-18-21-16(14-3-2-8-25-14)13(9-19)17(24)22-18/h2-8H,10H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

NWPWTLDIAUEXNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3

Origin of Product

United States

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